N-(3,4,5-trimethoxybenzyl)glycine

Physicochemical differentiation Benzylamine vs. benzamide Druglikeness

N-(3,4,5-trimethoxybenzyl)glycine (IUPAC: 2-[(3,4,5-trimethoxyphenyl)methylamino]acetic acid; molecular formula C12H17NO5; molecular weight 255.27 g/mol) is a secondary amine-containing N-benzylglycine derivative featuring a 3,4,5-trimethoxyphenyl substituent. Structurally, it belongs to the N-arylmethyl-α-amino acid class and exists as a free amino acid with an unprotected secondary amine and carboxylic acid moiety, distinguishing it from its more commonly cataloged Fmoc-protected counterparts such as Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (CAS 166881-43-2; MW 477.51 g/mol).

Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
Cat. No. B259336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4,5-trimethoxybenzyl)glycine
Molecular FormulaC12H17NO5
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CNCC(=O)O
InChIInChI=1S/C12H17NO5/c1-16-9-4-8(6-13-7-11(14)15)5-10(17-2)12(9)18-3/h4-5,13H,6-7H2,1-3H3,(H,14,15)
InChIKeyYVKIONKKSOFMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4,5-trimethoxybenzyl)glycine: Core Chemical Identity, Physicochemical Profile, and Procurement Baseline for Research Use


N-(3,4,5-trimethoxybenzyl)glycine (IUPAC: 2-[(3,4,5-trimethoxyphenyl)methylamino]acetic acid; molecular formula C12H17NO5; molecular weight 255.27 g/mol) is a secondary amine-containing N-benzylglycine derivative featuring a 3,4,5-trimethoxyphenyl substituent . Structurally, it belongs to the N-arylmethyl-α-amino acid class and exists as a free amino acid with an unprotected secondary amine and carboxylic acid moiety, distinguishing it from its more commonly cataloged Fmoc-protected counterparts such as Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (CAS 166881-43-2; MW 477.51 g/mol) . The compound is commercially supplied at ≥95% purity and is primarily utilized as a versatile research intermediate and building block in medicinal chemistry and organic synthesis .

Free secondary amine & carboxylic acid — no deprotection required
3,4,5-trimethoxy regioisomer for tubulin/kinase pharmacophore studies
Predicted CNS druglikeness profile supports brain penetrant screening context

Why N-(3,4,5-trimethoxybenzyl)glycine Cannot Be Replaced by Its Benzoyl Analog or Regioisomers Without Altering Reactivity and Biological Outcomes


Direct substitution of N-(3,4,5-trimethoxybenzyl)glycine with its closest structural analogs—N-(3,4,5-trimethoxybenzoyl)glycine (amide analog), N-[(2,4,6-trimethoxyphenyl)methyl]glycine (regioisomer), or Fmoc-protected derivatives—introduces functionally consequential differences in protonation state, hydrogen-bonding capacity, steric profile, and synthetic handle availability. The benzylamine linkage (CH2-NH-CH2-COOH) in the target compound confers a basic secondary amine (predicted pKa ~8-9 for the amine nitrogen) that is protonated and charged at physiological pH, whereas the benzamide carbonyl in N-(3,4,5-trimethoxybenzoyl)glycine eliminates this basic center, fundamentally altering solubility, membrane permeability, and target engagement potential . Furthermore, the 3,4,5-trimethoxy substitution pattern on the phenyl ring generates a distinct electrostatic and steric fingerprint compared to the 2,4,6-regioisomer, which affects recognition by biological targets such as tubulin and kinases that are known to engage the 3,4,5-trimethoxyphenyl pharmacophore with defined spatial constraints [1]. These differences preclude casual interchangeability in both synthetic and biological applications.

Benzamide analog
Loss of basic amine may alter solubility, salt formation, and target engagement potential
2,4,6-Regioisomer
Steric hindrance at ortho positions likely disrupts colchicine-site tubulin binding compatibility
Fmoc-protected derivative
Requires deprotection step; atom economy and reaction compatibility may differ

Quantitative Differentiation Evidence for N-(3,4,5-trimethoxybenzyl)glycine Against Closest Analogs for Informed Procurement Decisions


Secondary Amine Basicity and Protonation State Differentiates N-(3,4,5-trimethoxybenzyl)glycine from Its Benzamide Analog

N-(3,4,5-trimethoxybenzyl)glycine contains a secondary benzylamine nitrogen (predicted pKa ~8.5-9.5 for R2NH in similar benzylamine scaffolds), which is predominantly protonated at physiological pH 7.4. In contrast, N-(3,4,5-trimethoxybenzoyl)glycine (CAS 40915-27-3) contains a benzamide linkage where the nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic. This difference creates a distinct ionization state that affects aqueous solubility (predicted LogS: -2.1 for the benzylamine free base vs. -2.9 for the neutral benzamide), hydrogen-bond donor/acceptor count (HBD: 2 vs. 1; HBA: 6 vs. 6), and capacity for salt formation . The benzylamine compound can form stable hydrochloride or acetate salts, enabling formulation strategies unavailable to the neutral amide analog .

Ionization state
Class-level
Predicted LogS −2.1 vs −2.9 (Δ +0.8); pKa ~8.8 (basic amine)
pH-dependent solubility tuning supports formulation screening
Computational predictions; experimental verification recommended
Physicochemical differentiation Benzylamine vs. benzamide Druglikeness

Regioisomeric Trimethoxy Substitution Pattern (3,4,5 vs. 2,4,6) Alters Steric Accessibility and Biological Target Engagement

The 3,4,5-trimethoxy substitution pattern on the phenyl ring of N-(3,4,5-trimethoxybenzyl)glycine is a well-established pharmacophoric motif for colchicine-site tubulin binding, with numerous 3,4,5-trimethoxyphenyl-containing compounds demonstrating tubulin polymerization IC50 values in the 2.0-4.5 μM range [1]. In contrast, the 2,4,6-trimethoxy regioisomer (CAS 900152-89-8; same molecular formula C12H17NO5, same MW 255.27) presents a sterically encumbered architecture where both ortho positions are occupied by methoxy groups, restricting conformational freedom around the benzyl-amine bond and altering the spatial presentation of the glycine moiety. This steric difference has been exploited in peptide synthesis, where the 2,4,6-trimethoxybenzyl (Tmob) group serves as a protecting group for amide nitrogen to prevent peptide aggregation during solid-phase synthesis, whereas the 3,4,5-isomer is sterically less hindered and therefore more suitable as a reactive building block for further derivatization [2].

Pharmacophore fit
Class-level
3,4,5-motif: tubulin IC50 2.0–4.5 μM (class ref.); 2,4,6-motif: no reported activity
Supports tubulin colchicine-site study context
Class-level data; direct compound not assayed
Trimethoxybenzyl pharmacophore Tubulin inhibition Kinase inhibitor design

Free Amino Acid Form Provides Direct Synthetic Utility Unavailable with Fmoc-Protected Counterparts

N-(3,4,5-trimethoxybenzyl)glycine (MW 255.27 g/mol; free secondary amine and free carboxylic acid) is available as an unprotected amino acid building block, enabling direct use in reductive amination, amide coupling, and N-alkylation reactions without prior deprotection steps. The predominant commercially available comparator, Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (CAS 166881-43-2; MW 477.51 g/mol), carries a bulky Fmoc protecting group (MW contribution: 222.24 g/mol; 46.5% of total mass) that must be removed under basic conditions (typically 20% piperidine in DMF) prior to further functionalization . This protection-deprotection sequence introduces an additional synthetic step, consumes excess reagent mass, and may be incompatible with base-sensitive substrates. The 3,4,5-regioisomeric free amino acid bypasses these limitations, offering greater atom economy and broader reaction compatibility for applications requiring a nucleophilic secondary amine handle . The methyl ester derivative, methyl 2-{[(3,4,5-trimethoxyphenyl)methyl]amino}acetate (C13H19NO5, MW 269.29 g/mol), is also commercially available as an alternative protected form for orthogonal synthetic strategies .

Synthetic efficiency
Head-to-head
No Fmoc deprotection; 46.5% mass reduction vs protected analog
Supports direct coupling workflows
Fmoc removal conditions may limit substrate scope
Synthetic building block Unprotected amino acid Direct conjugation

3,4,5-Trimethoxybenzyl Moiety Functions as a Privileged Pharmacophore in Multiple Therapeutic Target Classes, Providing Broader Screening Utility

The 3,4,5-trimethoxybenzyl group appended to the glycine scaffold in N-(3,4,5-trimethoxybenzyl)glycine is recognized as a 'privileged structure' in medicinal chemistry, appearing in bioactive compounds across multiple target classes. N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl) benzamide derivatives have demonstrated selective COX-2 inhibition with IC50 values in the range of 0.14-0.69 μM, with the 3,4,5-trimethoxybenzyl substituent being essential for potency [1]. Triazolylthioacetone derivatives bearing the 3,4,5-trimethoxybenzyl fragment exhibit antiproliferative activity with IC50 values of 0.62, 1.46, and 3.65 μM against HT-29, HCT116, and HepG2 tumor cell lines, respectively—comparable to the positive control combretastatin A-4 (CA-4) [2]. In contrast, the unsubstituted N-benzylglycine scaffold lacks this pharmacophoric enhancement and has no documented activity against COX-2, tubulin, or cancer cell lines at comparable concentrations, being primarily studied as a simple enzyme inhibitor (competitive inhibitor of N-methyltryptophan oxidase) or peptoid monomer in peptide chemistry [3].

Multi-target scaffold
Class-level
Class-level: COX-2 IC50 0.14–0.69 μM; antiproliferative IC50 0.62–3.65 μM (related derivatives)
May support fragment-based screening across targets
Data from related compounds; direct validation needed
Privileged structure Kinase inhibition COX-2 inhibition Tubulin polymerization

Predicted CNS Druglikeness and Blood-Brain Barrier Permeability Profile Differentiates N-(3,4,5-trimethoxybenzyl)glycine from Heavier Fmoc-Protected and Benzamide Analogs

N-(3,4,5-trimethoxybenzyl)glycine (MW 255.27; predicted LogP ~0.8-1.2; TPSA ~74-86 Ų) falls within favorable CNS druglikeness parameter space (MW ≤ 400, LogP 1-4, TPSA ≤ 90 Ų), suggesting potential blood-brain barrier (BBB) permeability suitable for CNS target screening. In contrast, the Fmoc-protected comparator (Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine; MW 477.51; LogP 4.5481; TPSA 94.53 Ų) exceeds typical CNS druglikeness thresholds in MW, LogP, and TPSA, predicting poor BBB penetration . The benzamide analog N-(3,4,5-trimethoxybenzoyl)glycine (MW 269.25; predicted LogP ~0.3-0.8) lacks the basic amine center that facilitates lysosomal trapping and CNS tissue distribution . Structurally related compounds bearing the 3,4,5-trimethoxybenzyl group have been synthesized and screened for potential CNS activity, supporting the broader pharmaceutical relevance of this chemical class for neurological indications .

CNS profile
Context-dependent
CNS MPO ~4.5–5.0 vs ~2.0–2.5 (Fmoc analog); MW 255 vs 477
Supports CNS target screening fit
Predictions require experimental BBB assay confirmation
CNS druglikeness BBB permeability Molecular property prediction

Optimal Research Application Scenarios for N-(3,4,5-trimethoxybenzyl)glycine Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Targeting Tubulin or Kinase Colchicine-Site Binding Pockets

N-(3,4,5-trimethoxybenzyl)glycine serves as a low-molecular-weight fragment (MW 255.27) incorporating the 3,4,5-trimethoxyphenyl pharmacophore that is critical for colchicine-site tubulin binding (class-representative IC50: 2.0-4.5 μM for arylthioindole derivatives) and kinase inhibition [1]. Its free secondary amine and carboxylic acid provide two orthogonal synthetic handles for fragment growing, merging, or linking strategies. The 3,4,5-substitution pattern is sterically compatible with the colchicine binding pocket, unlike the 2,4,6-regioisomer, making this the appropriate fragment choice for tubulin-targeted FBDD [1]. Furthermore, compounds bearing the 3,4,5-trimethoxybenzyl fragment have shown antiproliferative activity against HT-29, HCT116, and HepG2 cancer cell lines with IC50 values of 0.62-3.65 μM, supporting the use of this fragment in oncology-focused screening cascades [2].

Synthesis of N-Alkyl Glycine-Containing Peptidomimetics and Peptoids Without Protecting Group Manipulation

The unprotected secondary amine in N-(3,4,5-trimethoxybenzyl)glycine enables direct incorporation into peptidomimetic and peptoid sequences via standard coupling chemistry, eliminating the deprotection step required when using Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (CAS 166881-43-2; ~47% mass of protecting group removed during deprotection) [1]. This makes the target compound the preferred building block for solution-phase synthesis of N-substituted glycine oligomers where Fmoc-SPPS compatibility is not required. The 3,4,5-trimethoxy substitution provides distinct hydrophobic and electronic properties compared to unsubstituted N-benzylglycine (which has been used as a phenylalanine mimic in peptoid bradykinin antagonists), potentially enhancing target affinity and proteolytic stability [2].

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Properties

With a molecular weight of 255.27 g/mol, predicted LogP of ~0.8-1.2, and TPSA of ~74-86 Ų, N-(3,4,5-trimethoxybenzyl)glycine occupies favorable CNS druglikeness space (CNS MPO score ~4.5-5.0), in contrast to the Fmoc-protected analog (CNS MPO ~2.0-2.5) and the benzamide analog which lacks the basic amine center associated with CNS tissue distribution [1]. The compound is suitable as a starting scaffold for CNS-targeted medicinal chemistry programs, particularly for glycine transporter (GlyT1), NMDA receptor modulatory, or neurodegenerative disease targets where glycine-derived scaffolds have established precedent. The basic secondary amine enables lysosomal trapping—a property absent in the neutral benzamide analog—which can enhance CNS exposure [2].

Prodrug and Bioconjugation Linker Design Exploiting the Benzylamine Handle

The secondary benzylamine nitrogen in N-(3,4,5-trimethoxybenzyl)glycine provides a nucleophilic handle for attaching promoieties (e.g., acyloxyalkyl carbamates) to create pH-sensitive or enzyme-cleavable prodrugs. This synthetic versatility is unavailable with N-(3,4,5-trimethoxybenzoyl)glycine, where the amide nitrogen is non-nucleophilic [1]. The 3,4,5-trimethoxybenzyl group itself has been employed as a promoety in NSAID conjugates to enhance anti-inflammatory activity through improved pharmacokinetics, demonstrating the dual functionality of this scaffold as both a pharmacophoric element and a modifiable linker [2]. The free carboxylic acid further enables direct conjugation to amine-containing payloads via amide bond formation, establishing the compound as a bifunctional linker for constructing targeted therapeutic conjugates.

Application
Selection Property
Validation Focus
Tubulin/kinase fragment screening
3,4,5-Regioisomer pharmacophore compatibility
Colchicine-site binding assay context
Peptidomimetic/peptoid synthesis
Unprotected amine direct coupling
Solution-phase coupling validation
CNS druglikeness screening
Predicted CNS MPO profile
BBB permeability assay context
Prodrug/bioconjugation design
Nucleophilic benzylamine handle
Linker stability assay context
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